Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)
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Overview
Description
Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The specific structure of this compound includes two ethoxy groups and a pyrrolidinyl group attached to the benzene ring, with hexafluorophosphate as the counterion. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, 2,5-diethoxy-4-(1-pyrrolidinyl)aniline, is synthesized through standard organic synthesis techniques.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The diazonium salt is then reacted with hexafluorophosphoric acid to precipitate the desired benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-).
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr) are commonly used as catalysts.
Azo Coupling: Mild alkaline conditions (pH 8-10) are often employed.
Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.
Major Products Formed
Substitution Products: Halogenated, hydroxylated, or cyanated aromatic compounds.
Azo Compounds: Azo dyes with various color properties.
Aromatic Amines: Resulting from reduction reactions.
Scientific Research Applications
Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as free radicals or cations, during its reactions. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds. The specific pathways depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 2,5-dimethoxy-4-(1-pyrrolidinyl)-, tetrachlorozincate(2-): Similar structure but with methoxy groups instead of ethoxy groups.
Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl), trichlorozincate: Similar structure but with trichlorozincate as the counterion.
Uniqueness
The presence of ethoxy groups and the hexafluorophosphate counterion in benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) imparts unique reactivity and solubility properties compared to its analogs. These features make it particularly useful in specific synthetic applications and industrial processes.
Properties
CAS No. |
71598-28-2 |
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Molecular Formula |
C14H20F6N3O2P |
Molecular Weight |
407.29 g/mol |
IUPAC Name |
2,5-diethoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H20N3O2.F6P/c1-3-18-13-10-12(17-7-5-6-8-17)14(19-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChI Key |
DAUYAGXTLIZNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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